molecular formula C14H15N3O4 B4036986 N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE

N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE

Cat. No.: B4036986
M. Wt: 289.29 g/mol
InChI Key: CYBXNJUGZHEZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by the presence of cyclopropane rings and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The cyclopropane rings are introduced through cyclopropanation reactions, which often require the use of diazo compounds and transition metal catalysts. The final step involves the formation of the amide bond, which can be achieved through standard amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation steps and automated systems for the amide coupling reactions. The choice of solvents, catalysts, and purification methods would be critical to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYL-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(2-METHYL-3-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(3,5-DIMETHYLPHENYL)CYCLOPROPANECARBOXAMIDE

Uniqueness

N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE is unique due to the specific positioning of the cyclopropane rings and the nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-nitrophenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(8-1-2-8)15-10-5-6-12(17(20)21)11(7-10)16-14(19)9-3-4-9/h5-9H,1-4H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXNJUGZHEZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-CYCLOPROPANEAMIDO-2-NITROPHENYL)CYCLOPROPANECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.